2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
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Description
2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H23N5O3S and its molecular weight is 413.5. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis in Organic Synthesis
The compound has been found to play a significant role in N-heterocyclic carbene (NHC) catalyzed reactions . The presence of the N-mesityl group enhances the rate of reactions involving α-functionalized aldehydes, such as annulations, oxidations, and redox reactions . This makes it a valuable catalyst for synthesizing complex organic molecules.
Antimicrobial Applications
Research indicates that derivatives of the compound, particularly those involving thiadiazoles and pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines, exhibit a broad spectrum of antimicrobial activities . This suggests potential use in developing new antimicrobial agents.
Antitumor Potential
The compound’s derivatives have been evaluated for their antitumor potential . Studies involving imidazole-containing compounds have shown promising results against cancer cell lines, indicating the compound’s potential as a scaffold for antitumor drugs .
Chemistry of Bicyclic Systems
The compound is part of the bicyclic [6+6] systems, specifically pyrimido[4,5-d]pyrimidines, which have significant synthetic and biological importance . They are applied in medical and pharmaceutical fields due to their diverse biological activities .
Synthesis of Heterocyclic Compounds
The compound is used in the synthesis of new heterocyclic compounds, such as pyrido[2,3-d]pyrimidin-5-one derivatives. These compounds have a range of biological activities, making them important in the development of new therapeutic agents .
Material Science and Engineering
Although not directly related to the compound , research on similar compounds with pyrimidine cores has implications in material science . These compounds can be used in the design and synthesis of new materials with specific properties .
properties
IUPAC Name |
2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-10-7-11(2)16(12(3)8-10)23-14(26)9-29-18-15-17(21-13(4)22-18)24(5)20(28)25(6)19(15)27/h7-8H,9H2,1-6H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIMWLSCEKBYEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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